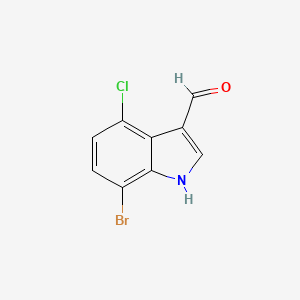

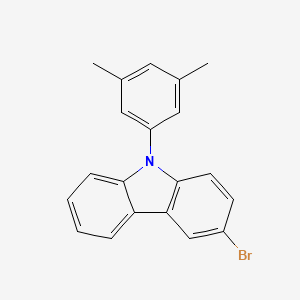

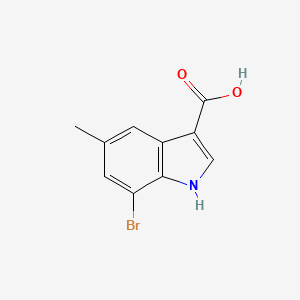

7-Bromo-5-methyl-1H-indole-3-carboxylic acid

Übersicht

Beschreibung

7-Bromo-5-methyl-1H-indole-3-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Wissenschaftliche Forschungsanwendungen

Indole Synthesis and Applications in Organic Chemistry

Indole compounds, including derivatives like 7-Bromo-5-methyl-1H-indole-3-carboxylic acid, have significant implications in organic chemistry and drug synthesis. The comprehensive classification of indole synthesis methods illustrates the diverse approaches to creating these compounds, which are foundational in pharmaceuticals and other chemical products (Taber & Tirunahari, 2011).

Biocatalysis and Enzymatic Inhibition by Carboxylic Acids

Carboxylic acids, a group to which 7-Bromo-5-methyl-1H-indole-3-carboxylic acid belongs, play a crucial role in biocatalysis and microbial processes. Understanding their inhibitory effects on microbes like E. coli and S. cerevisiae helps in the engineering of more robust strains for industrial purposes, enhancing the production of biochemicals and biopolymers (Jarboe et al., 2013).

Metabolic Interactions and Microbial Influence

Indole structure metabolites, such as those derived from 7-Bromo-5-methyl-1H-indole-3-carboxylic acid, show significant interactions with human microbiota, influencing various metabolic processes and health conditions. These interactions underline the importance of understanding the metabolic pathways of indole derivatives for potential therapeutic applications (Beloborodova et al., 2020).

Environmental and Industrial Applications

Indole-3-acetic acid, closely related to 7-Bromo-5-methyl-1H-indole-3-carboxylic acid, demonstrates environmental significance. Microorganisms capable of degrading or assimilating such compounds impact various ecosystems and offer potential biotechnological applications in agriculture and environmental remediation (Laird et al., 2020).

Safety And Hazards

While specific safety and hazard information for 7-Bromo-5-methyl-1H-indole-3-carboxylic acid is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Zukünftige Richtungen

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The development of compounds with indole-like properties for plant growth regulation and weed control applications is of great significance . This suggests that future research could focus on the synthesis of novel indole derivatives and their potential applications in various fields.

Eigenschaften

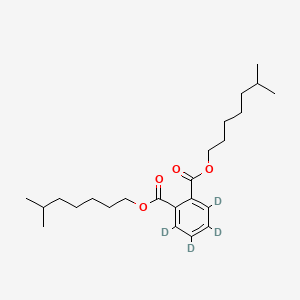

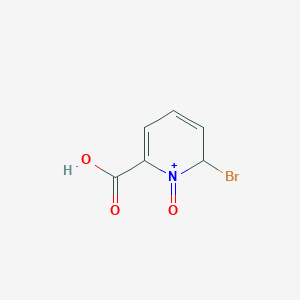

IUPAC Name |

7-bromo-5-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-2-6-7(10(13)14)4-12-9(6)8(11)3-5/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISLCEGBFSFZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-methyl-1H-indole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.